N,N-diethyl-2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide
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Overview
Description
N,N-Diethyl-2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide: is a chemical compound with the molecular formula C8H13N3OS3 and a molecular weight of 263.4 g/mol
Mechanism of Action
Target of Action
The primary targets of N,N-diethyl-2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide are currently unknown. This compound is a product for proteomics research
Pharmacokinetics
Its molecular weight is 263.4 , which is within the range generally favorable for oral bioavailability More research is needed to determine its pharmacokinetic properties.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, pH can affect the ionization state of the mercapto group, potentially influencing its reactivity and interactions with targets . Additionally, the compound’s stability might be affected by temperature, as it is recommended to be stored at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide typically involves the reaction of 5-mercapto-1,3,4-thiadiazole with diethylamine in the presence of a suitable coupling agent. The reaction conditions include maintaining an inert atmosphere, using a polar aprotic solvent, and controlling the temperature to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group in the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of thioethers or thiols.
Substitution: Formation of various substituted thiadiazoles.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has shown that thiadiazole derivatives can exhibit various pharmacological activities, including anti-inflammatory, antiviral, and antitumor effects.
Industry: The compound is used in the development of new materials and as a reagent in chemical synthesis processes.
Comparison with Similar Compounds
2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetic acid: Used as a chalcopyrite depressant in mineral processing.
2-[3-(5-Mercapto-[1,3,4]thiadiazol-2-yl)-ureido]-N-methyl-3-phenylpropionic acid: Another thiadiazole derivative with potential biological activities.
Uniqueness: N,N-Diethyl-2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide stands out due to its specific structural features and the range of applications it offers. Its unique combination of functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound in scientific research and industrial applications.
Biological Activity
N,N-Diethyl-2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide (CAS Number: 790725-73-4) is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound based on diverse sources, including synthesis methods, biological evaluations, and case studies.
Property | Value |
---|---|
Molecular Formula | C8H13N3OS3 |
Molecular Weight | 263.4 g/mol |
CAS Number | 790725-73-4 |
Minimum Purity | 95% |
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 5-mercapto-1,3,4-thiadiazole derivatives with acetamides. The structural elucidation is performed using various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm the formation of the desired compound .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines. Specifically, derivatives showed IC50 values indicating significant potency against MCF7 (breast cancer) and A549 (lung cancer) cell lines. In one study, a derivative with structural similarities exhibited an IC50 value of 0.084 ± 0.020 mmol/L against MCF7 cells and 0.034 ± 0.008 mmol/L against A549 cells, outperforming standard chemotherapeutic agents like cisplatin .
Antimicrobial Activity
The antimicrobial properties of thiadiazole compounds have also been extensively studied. The compound this compound has shown promising results in vitro against various bacterial strains. For example, related compounds have demonstrated effective inhibition against pathogens such as Xanthomonas axonopodis and Xanthomonas oryzae, with EC50 values significantly lower than those of conventional treatments .
Case Studies and Research Findings
- Anticancer Studies : A study focused on synthesizing novel thiadiazole derivatives reported that certain compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy .
- Antimicrobial Efficacy : Research evaluating the antibacterial activity of similar thiadiazole derivatives found that they were effective against resistant strains of bacteria, showcasing their potential as new antimicrobial agents in an era of increasing antibiotic resistance .
- Mechanism of Action : The proposed mechanisms include the disruption of cellular functions in target organisms or cells via interaction with specific biomolecules such as DNA or enzymes involved in cell proliferation .
Properties
IUPAC Name |
N,N-diethyl-2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS3/c1-3-11(4-2)6(12)5-14-8-10-9-7(13)15-8/h3-5H2,1-2H3,(H,9,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFATSDSMKLMLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NNC(=S)S1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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